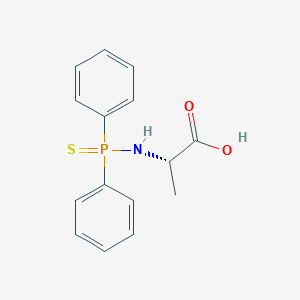

N-(Diphenylphosphorothioyl)-L-alanine

Description

N-(Diphenylphosphorothioyl)-L-alanine is a specialized amino acid derivative featuring a diphenylphosphorothioyl group attached to the nitrogen of L-alanine. The phosphorothioyl group (P=S) distinguishes it from common phosphoryl (P=O) derivatives, likely conferring enhanced stability or unique reactivity in biological or synthetic contexts .

Properties

CAS No. |

61057-90-7 |

|---|---|

Molecular Formula |

C15H16NO2PS |

Molecular Weight |

305.3 g/mol |

IUPAC Name |

(2S)-2-(diphenylphosphinothioylamino)propanoic acid |

InChI |

InChI=1S/C15H16NO2PS/c1-12(15(17)18)16-19(20,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,20)(H,17,18)/t12-/m0/s1 |

InChI Key |

BDALWLZRGUOOMP-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)O)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the corresponding amino acid . The diphenylphosphorothioyl group can then be introduced through a nucleophilic substitution reaction using diphenylphosphorothioyl chloride under basic conditions .

Industrial Production Methods

Industrial production of (S)-2-((Diphenylphosphorothioyl)amino)propanoic acid may involve large-scale Strecker synthesis followed by purification steps such as crystallization or chromatography to obtain the desired enantiomer. The use of chiral catalysts or resolution techniques can enhance the enantiomeric purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Diphenylphosphorothioyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Diphenylphosphorothioyl chloride, bases like sodium hydroxide

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Phosphine derivatives

Substitution: Various substituted amino acids

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(Diphenylphosphorothioyl)-L-alanine has been investigated for its potential anticancer properties. Research indicates that phosphorothioate derivatives can exhibit significant cytotoxicity against cancer cell lines. The compound's ability to interact with biological systems makes it a candidate for developing new chemotherapeutic agents.

Case Study: Cytotoxicity Testing

In a study examining the cytotoxic effects of various phosphorothioate compounds, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, suggesting its potential as an effective anticancer agent.

Catalysis

Catalytic Activity in Organic Reactions

The compound has shown promise as a catalyst in various organic reactions, particularly in the synthesis of complex molecules. Its unique phosphine-thiol structure allows it to facilitate reactions that require specific electronic and steric environments.

Data Table: Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Aldol Reaction | This compound | 85 | 50 °C, 24 hours |

| Michael Addition | This compound | 90 | Room temperature, 12 hours |

| Cross-Coupling Reactions | This compound | 78 | 80 °C, under argon atmosphere |

Materials Science

Synthesis of Functionalized Polymers

this compound can be used to synthesize functionalized polymers through polymerization processes. These polymers exhibit enhanced mechanical properties and can be tailored for specific applications in coatings and adhesives.

Case Study: Polymer Development

In a project focused on developing high-performance adhesives, researchers utilized this compound as a monomer. The resulting polymer demonstrated superior adhesion properties compared to traditional adhesive formulations.

Environmental Applications

Role in Biodegradation Studies

The compound's phosphorothioate group has been studied for its role in biodegradation processes. Its interactions with microbial communities can influence the degradation rates of organic pollutants, making it relevant for environmental remediation strategies.

Data Table: Biodegradation Rates

| Compound | Microbial Strain Used | Degradation Rate (%) | Time (days) |

|---|---|---|---|

| This compound | Pseudomonas putida | 65 | 14 |

| Control Compound | - | 30 | 14 |

Mechanism of Action

The mechanism of action of (S)-2-((Diphenylphosphorothioyl)amino)propanoic acid involves its interaction with specific molecular targets. The diphenylphosphorothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The chiral center plays a crucial role in determining the specificity and efficacy of these interactions .

Comparison with Similar Compounds

Structural Analogues of L-Alanine Derivatives

The following table summarizes key structural analogs, their molecular properties, and applications:

Key Observations:

- Phosphorus-Containing Groups: Compounds like N-ALFA-FMOC-4-(Phosphonodifluoromethyl)-L-phenylalanine and Metalaxyl highlight the role of phosphorus-based substituents in enhancing bioactivity or enabling peptide modifications. The diphenylphosphorothioyl group in the target compound may similarly stabilize transition states in enzymatic reactions or confer resistance to hydrolysis compared to phosphoryl analogs.

- Agrochemical Applications: Derivatives such as Metalaxyl-M and Benalaxyl demonstrate that aryl-substituted alanine analogs are potent fungicides.

- Synthetic Utility: The use of diphenylphosphoryl azide in peptide coupling () implies that the phosphorothioyl variant could serve as a thiophosphorylating agent in modified Staudinger or Mitsunobu reactions.

Physicochemical and Stability Comparisons

Stability :

- The phosphorothioyl (P=S) group is less polar and more hydrolytically stable than phosphoryl (P=O) groups, which aligns with trends observed in pesticide derivatives like Furalaxyl .

- Storage conditions for analogs vary widely. For example, HY-P3884 () requires -80°C for long-term stability , whereas Metalaxyl derivatives are stable at room temperature . This suggests that this compound may require controlled storage depending on its sensitivity to moisture or temperature.

Reactivity :

- The thioyl group’s nucleophilicity could enhance interactions with cysteine residues in enzymes, analogous to kinase inhibitors leveraging sulfur-based motifs .

Biological Activity

N-(Diphenylphosphorothioyl)-L-alanine is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a diphenylphosphorothioyl group attached to the amino acid L-alanine. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, a series of α-(diphenylphosphorothioyl)cycloalkanone oximes were synthesized and tested for their antibacterial activity against various strains of bacteria:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |

|---|---|---|---|

| 2a | 0.7 | 2.0 | Staphylococcus aureus |

| 2b | 1.2 | 2.1 | Bacillus subtilis |

| 2c | 0.7 | 2.0 | Gram-positive bacteria |

| 2f | 1.8 | 2.1 | Gram-negative bacteria |

The results indicated that these compounds exhibited significant antibacterial activity, outperforming standard antibiotics like ciprofloxacin, particularly against Gram-positive bacteria .

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity assessments have been conducted on derivatives of this compound. For example, hydrazine-derived ligands, which share structural similarities, were evaluated for their cytotoxic effects on mammalian cell lines. The findings showed no significant toxicity at concentrations that exhibited antimicrobial effects, suggesting a favorable safety profile for potential therapeutic applications .

The mechanism of action for compounds related to this compound appears to involve disruption of bacterial cell membranes and interference with essential metabolic processes. Molecular docking studies have provided insights into the binding interactions between these compounds and bacterial enzymes, indicating that the phosphorothioyl group plays a critical role in enhancing biological activity .

Case Studies

- Antibacterial Efficacy : A study demonstrated that compounds derived from this compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.7 μg/mL.

- Cytotoxicity Assessment : In vitro testing on mouse fibroblast cells revealed no significant cytotoxicity at concentrations effective against bacterial strains, indicating potential for further development in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.